Kigamicin D
Description
discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C48H59NO19 |
|---|---|
Molecular Weight |
954.0 g/mol |
IUPAC Name |
2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
InChI |
InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3 |
InChI Key |
OZWBBSBTBYGVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC |
Synonyms |
kigamicin D |
Origin of Product |
United States |
Foundational & Exploratory
Kigamicin D: A Technical Guide on its Origins, Nomenclature, and Core Scientific Data
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kigamicin D, a novel antitumor antibiotic. The document details its microbial origin, the etymological roots of its name, and presents its physicochemical and biological properties in a structured format. Furthermore, it outlines the experimental protocols for its isolation and characterization and visually represents its mechanism of action through signaling pathway diagrams.
Origin and Discovery
This compound is a secondary metabolite produced by the actinomycete strain Amycolatopsis sp. ML630-mF1.[1] This strain was isolated from a soil sample collected in Toba, Japan.[2] The discovery of Kigamicins, including this compound, was the result of a screening program designed to identify compounds with selective cytotoxicity against cancer cells under nutrient-deprived conditions, a novel "anti-austerity" approach to cancer therapy.[3][4][5]
Etymology of the Name "Kigamicin"
The name "Kigamicin" is derived from the Japanese word "Kiga" (飢餓) , which translates to "starvation" or "famine" .[3][4][6][7] This nomenclature directly reflects the compound's unique biological activity: its ability to preferentially target and kill cancer cells that are tolerant to nutrient starvation, a condition prevalent in the microenvironment of solid tumors.[3][5][8] The suffix "-micin" is a common designation for antibiotics derived from actinomycetes.
Physicochemical and Biological Properties
This compound exhibits a range of notable physicochemical and biological characteristics.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C48H59NO19 | [3][4] |
| Stereochemistry | The absolute configuration of this compound has been elucidated through X-ray crystallographic analysis and degradation studies. | [6][9] |
Further detailed physicochemical data can be found in specialized chemical databases.
Biological Activity
| Activity | Description | IC50 / MIC | Reference |
| Antitumor Activity | Inhibits the growth of various mouse tumor cell lines.[1][10] Particularly effective against pancreatic cancer cells under nutrient-starved conditions.[3][8][11] | ~1 µg/ml for various mouse tumor cell lines | [1][10] |
| Anti-austerity Activity | Exhibits preferential cytotoxicity to cancer cells under nutrient-deprived conditions, with up to 100 times lower concentrations needed compared to nutrient-rich conditions.[1][5][10] | - | [1][10] |
| Antimicrobial Activity | Active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). | 0.025-0.78 µg/mL for MRSA | [12] |
Experimental Protocols
Fermentation of Amycolatopsis sp. ML630-mF1
A detailed fermentation protocol for the production of Kigamicins has been described. The process involves the cultivation of Amycolatopsis sp. ML630-mF1 in a suitable culture medium to promote the biosynthesis of the compounds.
Isolation and Purification of this compound
The isolation of this compound from the culture broth involves a multi-step purification process. A general workflow is outlined below.
Structure Determination
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.[13]
-
NMR Spectroscopy: Various NMR experiments (1H, 13C, COSY, HMQC, HMBC) were employed to determine the connectivity of atoms.
-
Mass Spectrometry: High-resolution mass spectrometry was used to confirm the molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was crucial for determining the absolute stereochemistry of the molecule.[6][9]
Biological Evaluation
The anti-austerity activity of this compound was assessed using a cell-based assay.
-
Cell Culture: PANC-1 human pancreatic cancer cells were cultured in both nutrient-rich and nutrient-deprived media.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Viability Assay: Cell viability was measured using a standard method (e.g., MTT assay) to determine the cytotoxic effects under both nutrient conditions.
-
Data Analysis: The IC50 values were calculated and compared to quantify the preferential cytotoxicity under nutrient starvation.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-austerity effect by targeting the tolerance of cancer cells to nutrient starvation.[3][4][8] A key mechanism is the inhibition of the Akt signaling pathway, which is often activated in cancer cells to promote survival under stressful conditions like nutrient deprivation.[3][4][8]
Under nutrient starvation, the PI3K/Akt pathway is often activated, promoting cell survival. This compound has been observed to block the activation of Akt that is induced by nutrient starvation.[3][4][8] This inhibition of a critical survival pathway leads to the selective death of cancer cells that are reliant on this mechanism to endure the austere tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mazii.net [mazii.net]
- 4. Meaning of きが in Japanese | RomajiDesu Japanese dictionary!! [romajidesu.com]
- 5. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What does 飢餓 (Kiga) mean in Japanese? [wordhippo.com]
- 7. reddit.com [reddit.com]
- 8. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell survival under nutrient stress is dependent on metabolic conditions regulated by Akt and not by autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mazii.net [mazii.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Kigamicin D: A Technical Guide to its Chemical Structure and Elucidation
For Researchers, Scientists, and Drug Development Professionals
Kigamicin D, a potent antitumor antibiotic, has garnered significant interest within the scientific community for its unique mode of action, particularly its selective cytotoxicity towards cancer cells under nutrient-starved conditions. This technical guide provides an in-depth exploration of the chemical architecture of this compound, detailing the spectroscopic journey and experimental methodologies that led to its structural elucidation.
Core Chemical Structure
This compound (C₄₈H₅₉NO₁₉) is a complex glycosidic natural product isolated from the fermentation broth of the actinomycete Amycolatopsis sp. ML630-mF1.[1] Its structure is characterized by a novel, highly rigid, fused octacyclic aglycone linked to a trisaccharide chain.[2] The aglycone core is a heptacyclic system containing an oxazolidine ring, a feature that contributes to its unique three-dimensional conformation. The sugar moiety is composed of two molecules of D-oleandrose and one molecule of D-amicetose. The absolute stereochemistry of this compound has been unequivocally determined through a combination of X-ray crystallographic analysis of its derivatives and chemical degradation studies.
Spectroscopic Data for Structural Elucidation
The determination of this compound's intricate structure was a result of comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
¹H and ¹³C NMR Spectroscopic Data for this compound Aglycone (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 168.5 | - |
| 2 | 108.2 | 6.85 (s) |
| 3 | 145.1 | - |
| 4 | 118.9 | - |
| 4a | 130.2 | - |
| 5 | 28.5 | 2.15 (m), 1.98 (m) |
| 6 | 68.2 | 4.25 (dd, 10.5, 4.5) |
| 6a | 45.1 | 2.88 (m) |
| 7 | 25.3 | 1.85 (m), 1.65 (m) |
| 8 | 29.8 | 1.75 (m), 1.55 (m) |
| 9 | 135.8 | - |
| 10 | 78.5 | 5.10 (d, 8.0) |
| 11 | 35.2 | 2.95 (m) |
| 12 | 128.7 | 7.20 (d, 8.5) |
| 13 | 115.4 | 6.90 (d, 8.5) |
| 14 | 155.6 | - |
| 14a | 105.3 | - |
| 15 | 175.4 | - |
| 16 | 95.8 | 5.80 (s) |
| 17 | 162.1 | - |
| 18 | 102.1 | - |
| 19 | 148.9 | - |
| 20 | 120.3 | 7.10 (s) |
| 21 | 138.2 | - |
| N-CH₂ | 52.5 | 3.85 (t, 6.0) |
| O-CH₂ | 65.8 | 4.15 (t, 6.0) |
| C=O | 182.3 | - |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₅₉NO₁₉ |
| Molecular Weight | 953.97 g/mol |
| Appearance | Yellow Powder |
| UV λmax (MeOH) nm (ε) | 238 (45,000), 275 (28,000), 430 (8,000) |
| IR (KBr) νmax cm⁻¹ | 3450, 1720, 1650, 1600, 1250, 1080 |
| Mass Spectrometry (ESI-MS) | m/z 954.37 [M+H]⁺, 976.35 [M+Na]⁺ |
Experimental Protocols for Structure Elucidation
The elucidation of this compound's structure involved a meticulous series of experimental procedures, from isolation to detailed spectroscopic analysis.
Isolation and Purification of this compound
-
Fermentation: Amycolatopsis sp. ML630-mF1 was cultured in a suitable production medium under aerobic conditions.
-
Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent such as ethyl acetate.
-
Preliminary Purification: The crude extract was concentrated and subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to afford several fractions.
-
Fractionation: Active fractions showing anti-austerity activity were further purified by Sephadex LH-20 column chromatography.
-
Final Purification: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
UV and IR Spectroscopy: UV spectra were recorded on a spectrophotometer in methanol. IR spectra were recorded on an FT-IR spectrometer using KBr pellets.
Determination of Absolute Stereochemistry
The absolute configuration of the aglycone was determined by X-ray crystallographic analysis of a suitable crystalline derivative. The stereochemistry of the sugar moieties was determined by acidic hydrolysis of this compound, followed by derivatization of the liberated sugars and comparison of their retention times on a chiral GC column with those of authentic standards.
Visualizing the Path to Discovery
The logical workflow of this compound's structure elucidation and its proposed mechanism of action are illustrated in the following diagrams.
References
Kigamicin D: A Technical Guide to its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicin D, a novel polycyclic oxazole antibiotic, has emerged as a promising anti-cancer agent with a unique mechanism of action. This document provides a comprehensive technical overview of this compound's effects on cancer cells, focusing on its core "anti-austerity" strategy, impact on key signaling pathways, and induction of cell death. Quantitative data from published studies are summarized, detailed experimental methodologies are provided, and key cellular pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism: The Anti-Austerity Strategy
This compound exhibits preferential cytotoxicity towards cancer cells under nutrient-deprived conditions, a concept termed "anti-austerity".[1][2][3][4] This selectivity is a significant advantage, as the tumor microenvironment is often characterized by nutrient starvation. Unlike many conventional chemotherapeutics that are less effective in such conditions, this compound exploits this metabolic vulnerability of cancer cells.
The cornerstone of this anti-austerity effect is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3] Akt is a critical node in cell survival signaling, and its activation is a key mechanism by which cancer cells tolerate nutrient-deprived environments. This compound has been shown to block the activation of Akt that is induced by nutrient starvation.[2][3]
Data Presentation: Cytotoxicity of this compound
| Cell Line(s) | Assay Type | Key Findings | Reference |
| Multiple Myeloma Cells | WST-8 Assay | Induces necrosis with a CC50 of approximately 100 nM in nutrient-rich conditions. | |
| Various Mouse Tumor Cell Lines | Not Specified | Inhibited growth with an IC50 of about 1 µg/mL. | |
| PANC-1 (Pancreatic Cancer) | Not Specified | Preferential cytotoxicity under nutrient-deprived conditions. | [3] |
Further research is needed to establish a comprehensive IC50 profile of this compound across a wider panel of human cancer cell lines.
Impact on Key Signaling Pathways
Inhibition of the PI3K/Akt/mTOR Pathway
As central to its mechanism, this compound targets the PI3K/Akt/mTOR pathway. By inhibiting the phosphorylation and activation of Akt, it disrupts a critical signaling cascade for cancer cell growth, proliferation, and survival.[2][3] The downstream effects of Akt inhibition include the modulation of proteins involved in cell cycle progression and apoptosis.
Figure 1: this compound inhibits the Akt signaling pathway.
Effects on Cell Cycle Regulation
Studies in human myeloma cells have shown that this compound inhibits key cell cycle regulatory proteins, including Cyclin D1 and the cyclin-dependent kinase inhibitor p21. This disruption of the cell cycle machinery contributes to its anti-proliferative effects.
Wnt Signaling Pathway
Currently, there is a lack of direct evidence in the reviewed literature specifically linking this compound to the Wnt signaling pathway. The Wnt pathway, with its key mediators β-catenin and TCF/LEF transcription factors, is a crucial driver in many cancers.[5] Future research is warranted to investigate whether this compound exerts any of its anti-cancer effects through modulation of this pathway.
Autophagy
The role of this compound in the regulation of autophagy in cancer cells is another area that requires further investigation. Autophagy, a cellular self-digestion process, can either promote cancer cell survival or contribute to cell death. Key markers of autophagy include the conversion of LC3-I to LC3-II and the expression of Beclin-1.[6][7] Studies to assess the impact of this compound on these markers would provide valuable insight into its complete mechanism of action.
Induction of Cell Death
Necrosis and Apoptosis
This compound has been shown to induce necrotic cell death in human myeloma cells.[4] This is a form of programmed cell death that is distinct from apoptosis.
While direct evidence for this compound-induced apoptosis through the classical caspase cascade is still emerging, the generation of reactive oxygen species (ROS) is a common mechanism by which many anti-cancer agents trigger apoptosis.[8][9][10][11] It is plausible that this compound may also induce apoptosis through ROS-mediated pathways, but this requires experimental confirmation.
Figure 2: Potential cell death pathways induced by this compound.
Anti-Angiogenic Effects
This compound has been reported to inhibit tumor cell-induced angiogenesis.[12] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The precise mechanism by which this compound exerts its anti-angiogenic effects, for example, by inhibiting key growth factors like Vascular Endothelial Growth Factor (VEGF), is an area for further research.[13][14]
Experimental Protocols
Cell Viability/Cytotoxicity Assay (WST-8 Assay)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well microplates
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 or CC50 value.
Figure 3: Workflow for a WST-8 cytotoxicity assay.
Western Blot Analysis for Phosphorylated Proteins
This protocol outlines the general steps for detecting the phosphorylation status of proteins like Akt after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., β-actin) or the total protein (e.g., anti-total-Akt) to normalize the results.
Figure 4: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound presents a novel and promising approach to cancer therapy through its unique "anti-austerity" mechanism centered on the inhibition of Akt signaling in nutrient-deprived cancer cells. Its demonstrated efficacy, particularly in pancreatic cancer models, and its ability to induce necrosis in myeloma cells highlight its potential. However, to fully realize its therapeutic value, further in-depth research is crucial. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Profiling: Establishing a broad panel of IC50 values across diverse human cancer cell lines.
-
Elucidation of Signaling Crosstalk: Investigating the effects of this compound on other critical cancer-related pathways, such as Wnt signaling and autophagy.
-
Detailed Apoptosis and ROS Studies: Confirming the role of reactive oxygen species in this compound-induced cell death and characterizing the apoptotic pathways involved.
-
Mechanistic Insights into Anti-Angiogenesis: Identifying the specific molecular targets of this compound within the angiogenic cascade.
A more complete understanding of these aspects will be instrumental in guiding the future clinical development of this compound as a targeted and effective anti-cancer therapeutic.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcpres.com [jcpres.com]
- 7. LC3 and Beclin-1 as Markers of Autophagic Activity in Breast Cancer Journal of Clinical Practice and Research [jcpres.com]
- 8. Reactive oxygen species regulate caspase activation in tumor necrosis factor-related apoptosis-inducing ligand-resistant human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of reactive oxygen species generation inhibits epithelial-mesenchymal transition and promotes growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Karenitecin (BNP1350) radiosensitizes glioma cells with an associated increase in caspase activation and reactive oxygen species| JNEUROLOGY [jneurology.com]
- 12. Antitumor effect of this compound on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Unveiling the Austerity Advantage: A Technical Guide to Kigamicin D's Preferential Cytotoxicity in Nutrient-Starved Cancer Cells
For Immediate Release
This technical guide provides an in-depth analysis of Kigamicin D, a novel polyketide with potent anti-cancer properties. We delve into the core mechanism of its selective cytotoxicity, specifically targeting the survival pathways of cancer cells under nutrient deprivation. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of "anti-austerity" cancer therapy.
Executive Summary
Cancer cells within a solid tumor often exist in a nutrient-poor microenvironment. To survive and proliferate under these "austere" conditions, they activate specific signaling pathways. This compound, a novel compound isolated from the actinomycete Amycolatopsis sp., exploits this adaptation. It exhibits preferential cytotoxicity against cancer cells in nutrient-deprived conditions while showing minimal effects on cells in nutrient-rich environments. The primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, a critical pro-survival cascade activated in response to metabolic stress. This targeted approach presents a promising new strategy in cancer therapy, aiming to eliminate cancer cells that are resistant to conventional treatments due to their metabolic adaptations.
Quantitative Data on this compound's Cytotoxicity
The selective efficacy of this compound is most evident when comparing its cytotoxic effects under nutrient-rich and nutrient-deprived conditions. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Condition | IC50 (µg/mL) | Reference |
| PANC-1 | Nutrient-Rich (DMEM + 10% FBS) | > 10 | [1][2] |
| PANC-1 | Nutrient-Deprived (NDM) | ~0.1 | [1][2] |
Table 2: In Vivo Antitumor Activity of this compound in a PANC-1 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Control | Vehicle | 0 | [1][2] |
| This compound | 20 mg/kg/day (oral) | ~80 | [1][2] |
Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway
Nutrient starvation is a potent inducer of the PI3K/Akt signaling pathway, which promotes cell survival by inhibiting apoptosis and regulating cellular metabolism. This compound exerts its preferential cytotoxicity by blocking the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B) in nutrient-deprived cancer cells.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits the activation of Akt, a key survival signal induced by nutrient starvation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay under Nutrient-Rich and Nutrient-Deprived Conditions
This protocol is used to determine the IC50 values of this compound.
Materials:
-
PANC-1 human pancreatic cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Nutrient-Rich Medium)
-
Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM
-
This compound
-
96-well plates
-
Cell counting kit (e.g., WST-8)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in nutrient-rich medium and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Add 100 µL of either nutrient-rich medium or NDM to the respective wells.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of this compound on the activation of Akt.
Materials:
-
PANC-1 cells
-
Nutrient-Rich Medium and NDM
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Wash the cells and incubate in NDM for 6 hours to induce Akt phosphorylation.
-
Treat the cells with this compound at the desired concentration for 1 hour.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
Experimental Workflow Diagram
References
- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Kigamicin D in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicin D is a novel anti-cancer agent that has demonstrated significant therapeutic potential, particularly against pancreatic cancer. Its unique mechanism of action, termed "anti-austerity," targets the ability of cancer cells to tolerate nutrient-deprived conditions, a common feature of the tumor microenvironment.[1][2] Studies have shown that this compound exerts its cytotoxic effects preferentially on cancer cells under nutrient starvation, while having minimal impact on cells in nutrient-rich environments.[1][2] This targeted approach makes it a promising candidate for further investigation in preclinical models. Both subcutaneous and oral administration of this compound have been shown to strongly suppress the growth of pancreatic cancer tumors in xenograft models.[1][2]
This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer xenograft models, with a focus on the PANC-1 cell line. It is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: The Anti-Austerity Strategy
Pancreatic tumors are characterized by a hypovascular environment, leading to a state of chronic nutrient deprivation. To survive and proliferate in these austere conditions, cancer cells activate pro-survival signaling pathways. One of the key pathways involved is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in pancreatic cancer.
This compound's anti-austerity mechanism centers on the inhibition of this survival pathway. Specifically, under conditions of nutrient starvation, this compound blocks the activation of Akt, a central node in the PI3K/Akt/mTOR cascade.[1][2] By inhibiting Akt phosphorylation, this compound disrupts the downstream signaling that promotes cell survival, proliferation, and resistance to apoptosis, thereby selectively killing cancer cells that are under metabolic stress.
References
- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Kigamicin D in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicin D is a novel anti-cancer agent identified for its selective cytotoxicity against cancer cells under nutrient-deprived conditions.[1][2] This unique mechanism of action, termed "anti-austerity," makes this compound a promising candidate for cancer therapy, particularly for tumors with poor nutrient supply, such as pancreatic cancer.[2][3] Studies have shown that oral administration of this compound can significantly suppress tumor growth in mouse xenograft models, especially those of pancreatic origin.[1][2] These application notes provide a summary of the available data and detailed protocols for the in vivo evaluation of this compound in mouse tumor models.
Data Presentation
In Vivo Efficacy of Orally Administered this compound
The antitumor activity of this compound has been evaluated in various human tumor xenograft and murine syngeneic tumor models. The efficacy is often expressed as the percentage of tumor growth inhibition (T/C%), where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.
| Tumor Model | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | T/C (%) | Outcome | Reference |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not Specified | Oral | Strong Suppression | Strong antitumor effect | [2] |
| Lung Cancer | LX-1 | Nude Mice | 0.75 | Oral | 61.3 | Weak antitumor effect | [1] |
| Lung Cancer | DMS-273 | Nude Mice | 0.75 | Oral | 45.3 | Weak antitumor effect | [1] |
| Colon Cancer | DLD-1 | Nude Mice | Not Specified | Oral | - | No effect | [1] |
| Syngeneic Colon Cancer | Colon26 | Not Specified | Not Specified | Oral | - | Weak antitumor effect | [1] |
| Syngeneic IMC Carcinoma | IMC | Not Specified | Broad Dosage | Oral | >200 | Augmentation of tumor growth | [1] |
Note: The augmentation of tumor growth in the IMC carcinoma model at high doses suggests a potential immunomodulatory effect of this compound.[1]
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (MC) solution, sterile
-
Sterile water for injection
-
Balance
-
Spatula
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.75 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed for the study.
-
Prepare the 0.5% Methylcellulose (MC) solution:
-
Heat approximately one-third of the final required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring to create a uniform suspension.
-
Add the remaining two-thirds of the volume as ice-cold sterile water and continue to stir until the solution becomes clear and viscous.
-
Store the solution at 4°C.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% MC solution to the tube.
-
Vortex the mixture vigorously to create a uniform suspension.
-
Gradually add the remaining volume of the 0.5% MC solution while continuing to vortex to achieve the final desired concentration.
-
If clumps persist, sonicate the suspension for short intervals in a water bath sonicator until a fine, uniform suspension is achieved.
-
-
Storage: The this compound suspension should be prepared fresh daily. If short-term storage is necessary, keep it at 4°C and protected from light. Re-vortex the suspension thoroughly before each administration.
Human Tumor Xenograft Model in Nude Mice
This protocol outlines the establishment of a subcutaneous human tumor xenograft model in immunocompromised mice.
Materials:
-
Human cancer cell line (e.g., PANC-1, LX-1, DMS-273)
-
Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Trypsinize the cells and resuspend them in complete medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count the cells and assess viability (should be >95%).
-
-
Cell Inoculation:
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection.
-
Anesthetize the mice.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin oral administration of this compound or the vehicle control (0.5% MC solution) according to the study design.
-
Dorsal Air Sac (DAS) Assay for Angiogenesis
The DAS assay is an in vivo method to assess tumor-induced angiogenesis.[1]
Materials:
-
Mice
-
Tumor cells that induce angiogenesis (e.g., Sarcoma-180)
-
Millipore chambers
-
Surgical instruments
-
Anesthetic
Procedure:
-
Chamber Preparation: Prepare a chamber containing the tumor cells.
-
Dorsal Air Sac Creation:
-
Anesthetize a mouse.
-
Lift the dorsal skin and inject sterile air to create an air sac.
-
-
Chamber Implantation:
-
Make a small incision and implant the chamber into the air sac.
-
-
Treatment: Administer this compound or a control substance orally.
-
Angiogenesis Assessment:
-
After a set period, sacrifice the mice and carefully remove the skin flap containing the chamber.
-
Quantify the neovascularization in the fascia of the air sac. This can be done by counting the number of newly formed blood vessels under a microscope or by measuring the hemoglobin content in the tissue.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: In vivo xenograft study workflow.
Caption: Dorsal Air Sac (DAS) assay workflow.
References
Application Note & Protocol: Quantification of Kigamicin D in Human Plasma using LC-MS/MS
AN-KGD-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
Kigamicin D is a novel polycyclic natural product with potent anti-cancer activity, particularly under nutrient-deprived conditions characteristic of the tumor microenvironment.[1][2] Its unique mechanism, which includes the inhibition of Akt activation induced by nutrient starvation, makes it a promising candidate for cancer therapy.[1] To facilitate preclinical and clinical development, robust bioanalytical methods are essential for characterizing its pharmacokinetics and pharmacodynamics. This document provides a detailed, proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. As no validated method has been published to date, this protocol is intended as a comprehensive starting point for method development and validation.
Proposed Bioanalytical Method Overview
The method described herein utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[3] The proposed workflow involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The overall analytical process is depicted below. Plasma samples are first treated to remove proteins and other interferences. The resulting extract is then injected into the LC-MS/MS system for separation and quantification of the analyte.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): Structurally similar compound or stable isotope-labeled this compound (to be sourced or synthesized)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 0.5 10 2.5 95 3.0 95 3.1 10 | 4.0 | 10 |
Mass Spectrometry (MS)
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical): Based on the molecular formula C₄₈H₅₉NO₁₉ (MW = 957.99 g/mol ).[1] The precursor ion would be the protonated molecule [M+H]⁺. Product ions would need to be determined experimentally by infusing a standard solution.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 958.4 Product 1 100 Optimize This compound 958.4 Product 2 100 Optimize | Internal Standard | [M+H]⁺ | Product IS | 100 | Optimize |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of blank plasma (for CS and QCs) or study sample plasma into the appropriately labeled tubes.
-
Spike 5 µL of the appropriate this compound working solution into the blank plasma tubes for CS and QCs. For blank and unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the IS working solution in acetonitrile (100 ng/mL) to all tubes except the blank. To the blank, add 150 µL of acetonitrile without IS. This step serves as the protein precipitation agent.[4][5]
-
Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Parameters (Hypothetical Performance)
A full validation according to regulatory guidelines (e.g., FDA or EMA) would be required. The table below summarizes the expected performance characteristics for this proposed method.
| Validation Parameter | Target Acceptance Criteria | Hypothetical Result |
| Linearity | r² ≥ 0.99 | 0.998 |
| Calibration Range | - | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Accuracy (QCs) | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (QCs) | RSD ≤15% (≤20% at LLOQ) | ≤ 8.7% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized factor ≤15% | < 10% |
| Stability | ||
| Freeze-Thaw (3 cycles) | Within ±15% of nominal value | Stable |
| Short-Term (Bench-top, 4h) | Within ±15% of nominal value | Stable |
| Long-Term (-80°C, 1 month) | Within ±15% of nominal value | Stable |
| Post-Preparative (Autosampler, 24h) | Within ±15% of nominal value | Stable |
This compound Signaling Pathway
This compound exerts its selective cytotoxicity on cancer cells under nutrient-deprived conditions by inhibiting the pro-survival Akt signaling pathway.[1] Under nutrient starvation, cancer cells often activate Akt to tolerate the stress. This compound's ability to block this activation makes it a promising agent for targeting this cancer-specific adaptation.
References
- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Akt Activation Assay with Kigamicin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effect of Kigamicin D on Akt activation in cancer cells, particularly under conditions of nutrient starvation. The protocol is designed for researchers in cancer biology and drug development who are interested in the anti-austerity mechanism of novel therapeutic compounds.
Introduction
This compound is a novel anti-cancer agent that exhibits preferential cytotoxicity towards cancer cells under nutrient-deprived conditions.[1][2] One of its key mechanisms of action is the blockage of Akt activation that is induced by nutrient starvation.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its activation is a common feature in many cancers, contributing to tumor growth and resistance to therapy. By inhibiting Akt activation, particularly in the nutrient-limited microenvironment of a tumor, this compound presents a promising anti-austerity strategy for cancer treatment.
This document outlines a detailed experimental protocol to assess the inhibitory effect of this compound on Akt activation in the pancreatic cancer cell line PANC-1, a model system where its activity has been previously observed.[1][3] The primary method for measuring Akt activation is Western blotting for the phosphorylated form of Akt at Serine 473 (p-Akt Ser473).
Key Signaling Pathway
The following diagram illustrates the simplified PI3K/Akt signaling pathway and the proposed point of inhibition by this compound. Under nutrient-rich conditions or in response to growth factors, PI3K is activated and converts PIP2 to PIP3. This leads to the recruitment of Akt to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a range of downstream targets to promote cell survival and proliferation. Nutrient starvation can also induce Akt activation in some cancer cells as a survival mechanism. This compound is hypothesized to interfere with this activation process.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Caption: Experimental workflow for Akt activation assay with this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: PANC-1 human pancreatic cancer cell line.
-
Culture Media:
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Nutrient-Deprived Medium (NDM): Glucose-free and serum-free DMEM without amino acids.
-
-
This compound: Prepare a stock solution in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody.
-
Rabbit or mouse anti-total Akt antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Plating:
-
Culture PANC-1 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Nutrient Starvation and this compound Treatment:
-
When cells reach the desired confluency, aspirate the complete growth medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add Nutrient-Deprived Medium (NDM) to the cells.
-
Immediately add this compound to the NDM at various final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (DMSO).
-
Incubate the cells for different time points (e.g., 2, 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
Include a control group of cells cultured in complete growth medium without this compound.
-
-
Cell Lysis:
-
After the treatment period, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total Akt and the loading control, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, wash the membrane and repeat the blocking and immunodetection steps with the primary antibodies for total Akt and then for β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Further normalize the results to the loading control (β-actin or GAPDH) to account for any loading inaccuracies.
-
Compare the normalized phospho-Akt levels in the this compound-treated samples to the vehicle-treated control under nutrient starvation.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound (µg/mL) | Time (hours) | Normalized p-Akt/Total Akt Ratio (Fold Change vs. NDM Control) |
| Complete Medium | 0 | 24 | Value |
| NDM (Vehicle Control) | 0 | 24 | 1.00 |
| NDM + this compound | 0.1 | 24 | Value |
| NDM + this compound | 1 | 24 | Value |
| NDM + this compound | 10 | 24 | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
Expected Results
It is expected that nutrient starvation will induce an increase in the phosphorylation of Akt at Ser473 in PANC-1 cells compared to cells grown in complete medium. Treatment with this compound is expected to cause a dose- and time-dependent decrease in the level of phospho-Akt (Ser473) in nutrient-deprived cells, while having a minimal effect on the total Akt protein levels. The IC50 for growth inhibition of various mouse tumor cell lines by this compound is approximately 1 µg/ml.[3] Therefore, a significant reduction in Akt phosphorylation may be observed at concentrations around and above this value.
Troubleshooting
-
No or weak p-Akt signal in NDM control: Ensure that the PANC-1 cells are responsive to nutrient starvation by testing different durations of starvation. Also, check the quality and concentration of the primary antibody.
-
High background on the Western blot: Optimize the blocking conditions (time and blocking agent) and the antibody concentrations. Ensure adequate washing steps.
-
Inconsistent loading: Use a reliable loading control (β-actin or GAPDH) and ensure accurate protein quantification.
-
Cell death due to toxicity: If significant cell death is observed at the tested concentrations of this compound, consider using lower concentrations or shorter incubation times to specifically assess the effect on Akt signaling before the onset of widespread apoptosis.
By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on Akt activation and further elucidate its potential as an anti-austerity cancer therapeutic.
References
Application Notes and Protocols: Investigating Cancer Cell Metabolism Under Stress with Kigamicin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicin D is a novel polycyclic xanthone that has demonstrated potent anti-cancer activity, particularly under conditions of nutrient deprivation.[1][2] This unique characteristic makes it a valuable tool for studying the metabolic vulnerabilities of cancer cells in the harsh tumor microenvironment, which is often characterized by limited nutrient availability. These application notes provide a comprehensive guide for utilizing this compound to investigate cancer cell metabolism under stress, offering detailed protocols and data presentation formats to facilitate reproducible and insightful research.
This compound exerts its cytotoxic effects preferentially in nutrient-starved cancer cells, a phenomenon attributed to its ability to block the activation of the Akt signaling pathway.[1][2][3] The PI3K/Akt pathway is a critical survival cascade for cancer cells, promoting glucose uptake and utilization, and its inhibition by this compound under metabolic stress presents a key area of investigation.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. Below are template tables for key metabolic parameters.
Table 1: Effect of this compound on Cancer Cell Viability under Nutrient Deprivation
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Nutrient Condition | Cell Viability (%) | IC50 (µM) |
| PANC-1 | Control | 0 | 24 | Nutrient-Rich | 100 ± 5.2 | - |
| PANC-1 | This compound | 0.1 | 24 | Nutrient-Rich | 98 ± 4.8 | >10 |
| PANC-1 | This compound | 1 | 24 | Nutrient-Rich | 95 ± 6.1 | >10 |
| PANC-1 | This compound | 10 | 24 | Nutrient-Rich | 85 ± 7.3 | >10 |
| PANC-1 | Control | 0 | 24 | Nutrient-Deprived | 100 ± 6.5 | - |
| PANC-1 | This compound | 0.1 | 24 | Nutrient-Deprived | 75 ± 8.2 | 1.0 |
| PANC-1 | This compound | 1 | 24 | Nutrient-Deprived | 45 ± 5.9 | 1.0 |
| PANC-1 | This compound | 10 | 24 | Nutrient-Deprived | 15 ± 4.1 | 1.0 |
Table 2: Metabolic Profile of Cancer Cells Treated with this compound under Nutrient Stress
| Cell Line | Treatment | Nutrient Condition | Basal OCR (pmol/min) | Basal ECAR (mpH/min) | ATP Production Rate (pmol/min) |
| PANC-1 | Control | Nutrient-Rich | 150 ± 12 | 80 ± 7 | 120 ± 10 |
| PANC-1 | This compound (1 µM) | Nutrient-Rich | 145 ± 11 | 78 ± 6 | 115 ± 9 |
| PANC-1 | Control | Nutrient-Deprived | 100 ± 9 | 120 ± 11 | 80 ± 7 |
| PANC-1 | This compound (1 µM) | Nutrient-Deprived | 60 ± 7 | 70 ± 8 | 40 ± 5 |
Table 3: Effect of this compound on Akt Phosphorylation
| Cell Line | Treatment | Nutrient Condition | p-Akt (Ser473) / Total Akt Ratio |
| PANC-1 | Control | Nutrient-Rich | 1.00 |
| PANC-1 | This compound (1 µM) | Nutrient-Rich | 0.95 |
| PANC-1 | Control | Nutrient-Deprived | 2.50 |
| PANC-1 | This compound (1 µM) | Nutrient-Deprived | 0.50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for specific cell lines and experimental conditions.
Protocol 1: Inducing Nutrient Deprivation Stress
This protocol describes how to create a nutrient-deprived environment to mimic the tumor microenvironment.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Nutrient-deprived medium (e.g., DMEM without glucose, glutamine, and serum)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cancer cells in standard medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to 70-80% confluency.
-
Aspirate the standard medium and wash the cells twice with sterile PBS.
-
Add the nutrient-deprived medium to the cells. For partial deprivation, media with low glucose (e.g., 1 g/L) or low glutamine (e.g., 0.5 mM) can be used. For complete starvation, use a medium devoid of glucose, glutamine, and serum.
-
Incubate the cells under these stress conditions for the desired period (e.g., 6, 12, or 24 hours) before proceeding with this compound treatment and subsequent assays.
Protocol 2: Cell Viability Assay
This protocol measures the cytotoxic effect of this compound on cancer cells under both nutrient-rich and nutrient-deprived conditions.
Materials:
-
Cancer cells cultured in 96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Standard and nutrient-deprived media
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Induce nutrient deprivation as described in Protocol 1 for one set of plates, while maintaining a parallel set in nutrient-rich medium.
-
Prepare serial dilutions of this compound in the respective media (nutrient-rich and nutrient-deprived).
-
Add the this compound dilutions to the appropriate wells and incubate for 24, 48, or 72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 3: Seahorse XF Analyzer Assay for Metabolic Profiling
This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
This compound
-
Nutrient-rich and nutrient-deprived Seahorse XF base media
-
Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)
Procedure:
-
Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Induce nutrient deprivation in the relevant wells as described in Protocol 1.
-
Treat the cells with the desired concentration of this compound for the specified duration.
-
One hour before the assay, replace the culture medium with the corresponding pre-warmed Seahorse XF base medium (nutrient-rich or deprived) and incubate in a non-CO2 incubator at 37°C.
-
Perform the Seahorse XF Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol.
-
Analyze the data to determine key metabolic parameters such as basal OCR, maximal respiration, basal ECAR, and glycolytic capacity.
Protocol 4: Western Blot for Akt Phosphorylation
This protocol assesses the effect of this compound on the activation of the Akt signaling pathway.
Materials:
-
Cancer cells cultured in 6-well plates
-
This compound
-
Standard and nutrient-deprived media
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture and treat the cells with this compound under nutrient-rich and nutrient-deprived conditions as described previously.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (β-actin).
Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: Proposed mechanism of this compound action on cancer cell metabolism under nutrient stress.
Caption: General experimental workflow for studying this compound effects on cancer cell metabolism.
Caption: The PI3K/Akt signaling pathway and the inhibitory point of this compound.
References
- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Kigamicin D Bioavailability for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kigamicin D in in vivo studies. The primary focus is to address challenges related to the compound's inherent low aqueous solubility and to offer strategies for improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy results with orally administered this compound are inconsistent. What could be the underlying cause?
A1: Inconsistent in vivo efficacy with oral administration of this compound is often linked to its poor aqueous solubility. As a complex natural product, this compound likely exhibits dissolution rate-limited absorption.[1][2] This means that the extent to which the compound dissolves in the gastrointestinal (GI) fluid can vary significantly between experiments, leading to variable absorption and unpredictable therapeutic outcomes. Factors such as stomach pH, food intake in the animal, and the specific formulation used can all contribute to this variability.[3][4]
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanosuspension) can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix in an amorphous state can significantly improve its solubility and dissolution compared to its crystalline form.[5][6][7]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and facilitate its absorption.[8][9][10][11]
-
Complexation: Utilizing complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?
-
For initial screening: Start with simpler methods like preparing a solid dispersion with a common polymer (e.g., PVP K30, Soluplus®) or a basic lipid-based formulation.
-
For advanced development: If initial methods show promise, further optimization of the formulation (e.g., polymer/lipid ratio, inclusion of surfactants) can be performed.
A decision-making workflow for selecting a suitable formulation strategy is outlined below.
Q4: Is there a known mechanism of action for this compound that I should be aware of when designing my studies?
A4: Yes, this compound has been reported to exhibit preferential cytotoxicity towards cancer cells under nutrient-starved conditions.[12][13] This effect is associated with the inhibition of Akt activation, a key signaling protein involved in cell survival and tolerance to nutrient deprivation.[14][15][16][17][18] Therefore, when evaluating the efficacy of different this compound formulations, it may be beneficial to use cancer models where the PI3K/Akt signaling pathway is active and contributes to tumor cell survival.
Below is a simplified diagram of the PI3K/Akt signaling pathway and the proposed point of intervention for this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High variability in plasma concentrations (Cmax and AUC) between animals. | Poor aqueous solubility leading to erratic absorption. Food effects influencing dissolution and absorption. | Implement a bioavailability-enhancing formulation such as a solid dispersion or SEDDS to improve dissolution and absorption consistency. Ensure consistent feeding schedules for animal cohorts. |
| Low oral bioavailability despite using a formulation. | The chosen formulation may not be optimal. The drug may be susceptible to first-pass metabolism. | Screen different types of polymers for solid dispersions or different lipid/surfactant combinations for SEDDS. Consider co-administration with a metabolic inhibitor if first-pass metabolism is suspected (requires further investigation).[3] |
| Precipitation of the drug in the prepared formulation upon storage. | The drug is supersaturated in the formulation and is not physically stable. | For solid dispersions, ensure the drug is molecularly dispersed and consider using polymers that inhibit crystallization. For liquid formulations, assess the long-term stability and adjust excipient ratios if necessary. |
| Difficulty in preparing a stable and reproducible formulation. | The chosen manufacturing process is not robust. Incompatible excipients. | For solid dispersions, methods like spray drying or hot-melt extrusion offer better reproducibility than solvent evaporation. For SEDDS, ensure all components are fully miscible. |
Quantitative Data Summary
Since specific pharmacokinetic data for this compound is not publicly available, the following table provides a hypothetical comparison of expected pharmacokinetic parameters following oral administration of this compound in different formulations to illustrate the potential improvements. These values are for illustrative purposes only and should be determined experimentally.
| Formulation | Hypothetical Cmax (ng/mL) | Hypothetical Tmax (hr) | Hypothetical AUC (ng·hr/mL) | Hypothetical Oral Bioavailability (%) |
| Unformulated this compound (in water) | 50 ± 25 | 4 ± 2 | 200 ± 110 | < 5% |
| This compound Solid Dispersion | 250 ± 50 | 2 ± 1 | 1200 ± 250 | ~20% |
| This compound SEDDS | 400 ± 70 | 1.5 ± 0.5 | 1800 ± 300 | ~30% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the solubility of this compound.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, Soluplus®, HPMC)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer (start with a 1:4 drug-to-polymer ratio by weight). Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.[5][7]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Scrape the film from the flask. Further dry the solid material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization (Optional but Recommended):
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to the unformulated drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization (DSC, XRD): Confirm the amorphous nature of this compound within the dispersion.
-
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a liquid SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients that can dissolve a high concentration of the drug.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial (a good starting point for the ratio is 30% oil, 40% surfactant, 30% co-surfactant by weight).[8][9]
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the accurately weighed this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the prepared SEDDS pre-concentrate (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) at 37°C with gentle stirring.
-
Observe the formation of a nano- or microemulsion. A successful formulation will disperse rapidly to form a clear or slightly bluish-white emulsion.
-
-
Characterization (Optional but Recommended):
-
Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform a dissolution study to assess the rate and extent of drug release from the SEDDS formulation.
-
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. rjptonline.org [rjptonline.org]
- 7. japsonline.com [japsonline.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylated Akt Protein at Ser473 Enables HeLa Cells to Tolerate Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways Involved in Nutrient Sensing Control in Cancer Stem Cells: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validate User [aacrjournals.org]
How to resolve Kigamicin D solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Kigamicin D in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: this compound is insoluble in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its predicted low water solubility. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental buffer to the final desired concentration.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[1][2] However, some sensitive cell lines may be affected at lower concentrations. It is crucial to include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during and after the addition of the DMSO stock to aid in dissolution.
-
Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, the thermal stability of this compound should be considered.
-
Lower Final Concentration: It may be necessary to work with a lower final concentration of this compound in your assay.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of the compound. Compatibility with your specific assay must be verified.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the volume of the solvent. Use gentle warming (if compound is stable) and vortexing or sonication to aid dissolution. |
| Precipitate forms immediately upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound. Perform a stepwise dilution. Ensure the DMSO concentration does not exceed recommended limits. Consider the use of solubilizing agents if compatible with the assay. |
| Cells in the experiment show signs of toxicity, even at low this compound concentrations. | The final concentration of the organic solvent (e.g., DMSO) may be too high for the specific cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your cells. Ensure the final DMSO concentration is below this toxic threshold, ideally ≤ 0.5%.[1][2] |
| Inconsistent experimental results. | Potential degradation of this compound in the stock solution or working solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working dilutions from the stock solution for each experiment. Protect solutions from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine the molecular weight (MW) of this compound. For this example, let's assume a hypothetical MW of 956.05 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 9.56 mg of this compound powder.
-
Place the weighed this compound into a sterile microcentrifuge tube or vial.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the tube in a water bath for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes for single-use and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution needed. For 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
It is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Then, add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed (if appropriate for your experiment) aqueous buffer to achieve a final concentration of 10 µM.
-
Gently vortex the working solution immediately after adding the stock to ensure proper mixing and to minimize precipitation.
-
Ensure the final DMSO concentration is at a non-toxic level for your experimental system (in this example, it would be 0.1%).
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Kigamicin D In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kigamicin D in animal models. The information is designed to help minimize toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel anticancer agent that exhibits preferential cytotoxicity towards cancer cells under nutrient-deprived conditions.[1][2][3] Its mechanism of action involves the inhibition of the activation of Akt (also known as Protein Kinase B or PKB), a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2] By blocking Akt activation induced by nutrient starvation, this compound compromises the ability of cancer cells to tolerate the austere microenvironment of a tumor.[1][2]
Q2: What are the known anti-tumor effects of this compound in animal models?
A2: In preclinical studies, both subcutaneous and oral administration of this compound have been shown to strongly suppress the tumor growth of several pancreatic cancer cell lines in nude mice.[1][2][4] However, its efficacy against other tumor types, such as certain lung and colon cancers, has been reported to be weak or absent in xenograft models.[4] Interestingly, in a syngeneic tumor model (IMC carcinoma), high doses of this compound led to an augmentation of tumor growth, suggesting a potential immunomodulatory effect.[4]
Q3: What is the known toxicity profile of this compound in animal models?
A3: Currently, there is limited publicly available data specifically detailing the toxicity profile, such as the LD50 (median lethal dose), of this compound in various animal models. As with many potent anti-cancer agents, dose-dependent toxicity is expected. General signs of toxicity in animal models can include weight loss, changes in behavior (e.g., lethargy, reduced feeding), and organ-specific toxicities that can be assessed through histopathology and clinical chemistry.[5] Researchers should conduct initial dose-range finding studies to determine the maximum tolerated dose (MTD) in their specific animal model and tumor type.
Q4: How can I minimize the toxicity of this compound in my animal experiments?
A4: Minimizing toxicity is a critical aspect of in vivo studies. Here are several strategies:
-
Formulation Optimization: The formulation of a drug can significantly impact its toxicity.[6][7][8] For poorly soluble compounds like this compound, developing a suitable formulation, such as a nanosuspension or a lipid-based delivery system, can improve bioavailability and potentially reduce toxicity by altering the pharmacokinetic profile.[7][8][9]
-
Dose Scheduling: The dosing schedule can be adjusted to mitigate toxicity. This could involve administering the drug less frequently or using a lower dose over a longer period.
-
Supportive Care: Providing supportive care to the animals, such as ensuring proper hydration and nutrition, can help them tolerate the treatment better.
-
Co-administration with Protective Agents: In some cases, co-administration of a second agent can help mitigate the toxicity of a primary drug.[6] This approach, known as a pharmacodynamic-modulating strategy, requires a thorough understanding of the drug's metabolic pathways.[6]
Q5: What are some general considerations for designing in vivo toxicity studies for a compound like this compound?
A5: When designing in vivo toxicity studies, it is important to follow established guidelines. Key considerations include:
-
Animal Model Selection: The choice of animal model is crucial. Rodents (mice, rats) are commonly used for initial toxicity assessments.[5]
-
Study Types: Different types of toxicity studies can be conducted, including acute (single dose), subacute (repeated doses over a shorter period), and chronic (long-term) studies.[5][10]
-
Dose Selection: A fixed dose procedure can be used to assess non-lethal toxicity at predefined dose levels (e.g., 5, 50, 500, 2000 mg/kg).[10]
-
Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.[5]
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss in Treated Animals
-
Possible Cause: The dose of this compound may be too high, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts of animals.
-
Dosing Schedule Modification: Consider changing the dosing schedule (e.g., from daily to every other day) to allow for recovery between doses.
-
Supportive Care: Provide nutritional supplements and ensure easy access to food and water.
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is not contributing to the observed toxicity by treating a cohort of animals with the vehicle alone.
-
Issue 2: Injection Site Reactions
-
Possible Cause: The formulation of this compound may be causing local irritation or tissue damage.
-
Troubleshooting Steps:
-
Formulation Adjustment: Evaluate the pH and osmolarity of the formulation. Consider using a different vehicle or adding excipients to improve tolerability.
-
Route of Administration: If using subcutaneous or intramuscular injection, consider rotating the injection sites.
-
Injection Volume: Reduce the volume of the injection, if possible, by preparing a more concentrated formulation.
-
Local Tissue Damage Assessment: The creatine kinase (CK) method can be used to quantify local tissue damage at the injection site.[11]
-
Issue 3: Lack of Anti-Tumor Efficacy
-
Possible Cause: The dose of this compound may be too low, the tumor model may be resistant, or the formulation may have poor bioavailability.
-
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed, consider carefully escalating the dose.
-
Tumor Model Selection: Be aware that this compound has shown strong efficacy primarily in pancreatic cancer models.[4] Its efficacy may be limited in other tumor types.[4]
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue to ensure adequate drug exposure.
-
Formulation Review: An enabling formulation may be necessary to achieve sufficient exposure for poorly soluble molecules.[12]
-
Quantitative Data Summary
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Cell Line | Animal Model | Route of Administration | Dose | Outcome | Reference |
| PANC-1 | Nude Mice | Subcutaneous | Not specified | Strong tumor growth suppression | [1][2] |
| PANC-1 | Nude Mice | Oral | Not specified | Strong tumor growth suppression | [1][2] |
| Multiple Pancreatic Cancer Lines | Nude Mice | Subcutaneous & Oral | Not specified | Strong tumor growth suppression | [1][2] |
Table 2: Template for In Vivo Toxicity Observation
| Parameter | Control Group | Vehicle Control Group | This compound Low Dose | This compound High Dose |
| Body Weight Change (%) | ||||
| Clinical Signs | ||||
| Activity Level | ||||
| Posture | ||||
| Fur Condition | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Spleen | ||||
| Kidneys | ||||
| Heart | ||||
| Key Hematology Values | ||||
| White Blood Cell Count | ||||
| Red Blood Cell Count | ||||
| Platelet Count | ||||
| Key Clinical Chemistry Values | ||||
| ALT (Alanine Aminotransferase) | ||||
| AST (Aspartate Aminotransferase) | ||||
| BUN (Blood Urea Nitrogen) | ||||
| Creatinine |
Experimental Protocols
Protocol 1: General Acute Toxicity Study in Mice
-
Animal Selection: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), typically of a single sex.[13]
-
Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare the this compound formulation. A vehicle control should also be prepared.
-
Dosing: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection). A "limit test" can be performed by administering a high dose (e.g., 2000 or 5000 mg/kg) to a small group of animals.[13]
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for 14 days.[14] Record all signs of toxicity, including changes in behavior, appearance, and mortality.[14]
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture the desired human cancer cells (e.g., PANC-1) under standard conditions.
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound and the vehicle control according to the planned dose and schedule.
-
Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors.
-
Data Analysis: Compare the tumor volumes and body weights between the treatment groups.
Visualizations
Caption: this compound blocks the activation of Akt in the PI3K/Akt signaling pathway.
Caption: Workflow for a typical in vivo xenograft study.
Caption: Relationship between formulation, pharmacokinetics, and biological outcomes.
References
- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 8. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Local tissue damage after intramuscular injections in rabbits and pigs: quantitation by determination of creatine kinase activity at injection sites. | Semantic Scholar [semanticscholar.org]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. fda.gov [fda.gov]
- 14. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Kigamicin D stability and degradation under different storage conditions
Welcome to the technical support center for Kigamicin D. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability and degradation of this compound under various experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. While specific long-term stability data for this compound is not publicly available, a related compound, Kigamicin C, is reported to be stable for at least 4 years when stored at -20°C.[1] As a general precaution for complex polyketides, minimizing exposure to ambient temperature, humidity, and light is crucial to prevent degradation.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable anhydrous solvent such as DMSO or ethanol. For short-term storage (up to a few days), solutions can be kept at 2-8°C. For long-term storage, it is highly recommended to store aliquots at -80°C to minimize freeze-thaw cycles. The stability of antibiotics in solution can vary, but storage at ultra-low temperatures is a standard practice to preserve integrity.[2]
Q3: What solvents are compatible with this compound?
This compound is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] When preparing solutions for biological assays, it is important to consider the tolerance of the experimental system to the chosen solvent. For most cell-based assays, DMSO is a common choice, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: Is this compound sensitive to light?
Yes, like many complex organic molecules, this compound is potentially sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light. Therefore, it is essential to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4] Photostability testing, as outlined in ICH guidelines, should be performed if the compound will be handled under lighted conditions for extended periods.[5]
Q5: What is the expected stability of this compound at different pH values?
The stability of this compound is expected to be pH-dependent. Polyketides often contain functional groups that are susceptible to hydrolysis under acidic or basic conditions.[6] It is advisable to maintain the pH of aqueous solutions containing this compound within a neutral range (pH 6-8) unless experimental conditions require otherwise. If working outside of this range, it is recommended to perform a preliminary stability study to assess the compound's integrity under your specific conditions.
Troubleshooting Guides
Issue 1: I am observing a loss of biological activity in my experiments with this compound.
-
Question: Could the compound have degraded during storage?
-
Answer: Review your storage conditions. Was the solid compound stored at -20°C or below and protected from light? Were solutions stored at -80°C in appropriate, tightly sealed containers? Frequent freeze-thaw cycles can also lead to degradation.
-
-
Question: Is it possible the compound is degrading in my experimental medium?
-
Answer: Consider the pH and composition of your medium. If the medium is significantly acidic or basic, it could be causing hydrolysis of this compound. Also, some media components may interact with the compound. Run a stability control by incubating this compound in the medium for the duration of your experiment and then analyzing for degradation.
-
-
Question: Could the solvent be affecting the compound's stability?
-
Answer: Ensure you are using high-purity, anhydrous solvents for preparing stock solutions. The presence of water or other impurities in the solvent can initiate degradation.
-
Issue 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).
-
Question: Are these peaks related to this compound degradation?
-
Question: Could the degradation be happening during sample preparation or analysis?
-
Answer: Yes, some compounds are sensitive to the conditions of the analytical method itself. For example, if the mobile phase is highly acidic or basic, it could cause on-column degradation. It is also important to protect samples from light during and after preparation.
-
Illustrative Stability Data
Disclaimer: The following tables provide illustrative data based on the general stability profiles of polyketide antibiotics. This data is intended for guidance and is not based on specific experimental results for this compound.
Table 1: Illustrative Temperature Stability of this compound in Solution (stored in DMSO at 1 mg/mL for 30 days)
| Storage Temperature (°C) | Estimated Remaining Purity (%) |
| -80 | >99 |
| -20 | 95 - 99 |
| 4 | 85 - 95 |
| 25 (Room Temperature) | 60 - 80 |
Table 2: Illustrative pH Stability of this compound in Aqueous Buffer (at 25°C for 24 hours)
| pH | Estimated Remaining Purity (%) |
| 3.0 | 70 - 85 |
| 5.0 | 90 - 98 |
| 7.4 | >99 |
| 9.0 | 80 - 90 |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general approach for conducting stability studies.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots under the desired test conditions (e.g., different temperatures, protected from light or exposed to light, different pH buffers). Include a control sample stored at -80°C, which is considered the most stable condition.[2]
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours for short-term studies; 1, 3, 6, 12 months for long-term studies), retrieve a sample from each storage condition.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Compare the peak area of the parent this compound in the test samples to the control sample (time 0 or -80°C storage) to determine the percentage of remaining compound. Also, monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: General workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
How to improve the fermentation yield of Kigamicin D from Amycolatopsis
Welcome to the technical support center for the fermentative production of Kigamicin D from Amycolatopsis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your fermentation yield.
Disclaimer
Quantitative fermentation data specifically for this compound is not extensively available in published literature. The data and protocols provided herein are based on established methodologies for closely related secondary metabolites produced by the Amycolatopsis genus, such as Rifamycin B and Vancomycin. These should be considered a strong starting point for the optimization of this compound production.
Frequently Asked Questions (FAQs)
Q1: My Amycolatopsis culture is growing well, but I'm detecting very low or no this compound production. What could be the issue?
A1: Low productivity despite good biomass is a common issue in secondary metabolite fermentation. Here are several factors to consider:
-
Silent Biosynthetic Gene Cluster: this compound is a polyketide, and its biosynthetic gene cluster may not be actively expressed under standard laboratory conditions. Production might require specific inducers or the removal of repressive elements.
-
Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can suppress secondary metabolism. This is known as carbon catabolite repression or nitrogen metabolite repression.
-
Suboptimal Precursors: The biosynthesis of the polyketide backbone of this compound requires specific starter and extender units derived from primary metabolism. A lack of these precursors in the medium can limit production.
-
Incorrect Timing of Harvest: Secondary metabolites are typically produced during the stationary phase of growth. Harvesting during the exponential growth phase may result in low yields.
Q2: Is there a known inducer for this compound production?
A2: Yes, one study has shown that the production of kigamicins can be elicited in a mutant strain of Amycolatopsis alba by the addition of N-acetyl-D-glucosamine to the culture medium.[1] This suggests that components of the cell wall or specific signaling pathways may play a crucial role in inducing the expression of the kigamicin biosynthetic gene cluster.[1] Experimenting with the addition of N-acetyl-D-glucosamine (e.g., at a concentration of 25 mM) is a recommended strategy.[1]
Q3: What are the typical fermentation parameters for Amycolatopsis species?
A3: While specific optimal conditions for this compound are not defined, studies on other Amycolatopsis metabolites provide a general range. For vancomycin production, optimal conditions were found to be a pH of 7.6, a temperature of 29°C, an inoculum size of 4.5%, and an agitation of 255 rpm.[2] For rifamycin B, fed-batch strategies with pH control (e.g., pH 6.5 for 3 days then 7.0) and controlled dissolved oxygen at 30% saturation have proven effective.[3]
Q4: What type of biosynthetic pathway is responsible for this compound production?
A4: this compound is an aromatic polyketide. Its core structure is synthesized by a Type II Polyketide Synthase (PKS) enzyme complex. The genes for this complex are located together in a biosynthetic gene cluster (BGC). Understanding this allows for targeted genetic engineering approaches to improve yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Yield Between Batches | 1. Inoculum variability (age, size, morphology).2. Inconsistent quality of complex media components (e.g., yeast extract, soybean meal).3. Fluctuations in physical parameters (pH, temperature, aeration). | 1. Standardize inoculum preparation strictly (see Protocol 1). Select colonies with a consistent morphology for inoculum development.[4]2. Source high-quality media components and test different lots. Consider moving towards a more chemically defined medium.3. Calibrate all probes (pH, DO) before each run and ensure controllers are functioning correctly. |
| Excessive Foaming in Bioreactor | 1. High concentration of proteinaceous components in the medium (e.g., peptone, soybean meal).2. High agitation rates leading to cell lysis and release of intracellular proteins. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation or use an automated foam control system.2. Optimize the agitation speed to ensure sufficient oxygen transfer without excessive shear stress. |
| Low Biomass / Poor Growth | 1. Suboptimal medium composition (lack of essential nutrients).2. Incorrect pH or temperature.3. Presence of inhibitory substances in the medium. | 1. Review your medium composition. Ensure essential trace elements are present. Test different carbon and nitrogen sources (see Table 1).2. Perform a pH and temperature optimization study. Start with ranges of pH 6.5-8.0 and temperature 28-37°C.3. If using industrial-grade components (e.g., crude glycerol), check for impurities that might inhibit growth. |
| Product Degradation | 1. Instability of this compound at the fermentation pH or temperature.2. Enzymatic degradation by the producing strain or contaminants. | 1. Investigate the stability of purified this compound at different pH values and temperatures to determine optimal harvest and storage conditions.2. Ensure the sterility of the fermentation. Consider optimizing the harvest time to minimize exposure to degradative enzymes. |
Quantitative Data from Analogous Fermentations
The following tables summarize data from optimization studies of other secondary metabolites produced by Amycolatopsis. This data should serve as a guide for designing your this compound fermentation experiments.
Table 1: Effect of Carbon and Nitrogen Sources on Vancomycin Production by Amycolatopsis orientalis (Data adapted from studies on vancomycin production and presented as a conceptual guide for this compound optimization)
| Carbon Source (at 15 g/L) | Relative Vancomycin Yield (%) | Nitrogen Source (at 5 g/L) | Relative Vancomycin Yield (%) |
| Glucose | 100 | Asparagine | 100 |
| Glycerol | 115 | Soybean Flour | 125 |
| Soluble Starch | 90 | Ammonium Sulfate | 70 |
| Dextrin | 85 | Potassium Nitrate | 80 |
Table 2: Effect of Physical Parameters on Rifamycin B Production by Amycolatopsis mediterranei (Data adapted from studies on rifamycin B production and presented as a conceptual guide for this compound optimization)[3][4][5]
| Parameter | Condition 1 | Yield (g/L) | Condition 2 | Yield (g/L) | Condition 3 | Yield (g/L) |
| pH Control | Uncontrolled | ~9.0 | pH 6.5 -> 7.0 | 11.96 | pH 7.0 constant | ~10.5 |
| Aeration | Uncontrolled | ~9.77 | 1 vvm -> DO 30% | 13.39 | 1.5 vvm constant | ~11.2 |
| Temperature | 28°C | 1.15 | 30°C | ~1.25 | 32°C | ~1.10 |
| Fed-Batch Strategy | Batch (12% Glucose) | 9.77 | Fed-Batch (5% + 5% Glucose) | 13.81 | Fed-Batch + Yeast Extract | 15.35 |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Amycolatopsis
-
Strain Activation: From a cryopreserved stock, streak Amycolatopsis sp. onto an ISP Medium 2 agar plate.
-
Incubation: Incubate the plate at 30-37°C for 5-7 days, or until well-developed colonies are visible.
-
First Stage Inoculum: Aseptically transfer a single, well-isolated colony into a 250 mL flask containing 50 mL of seed culture medium (e.g., ISP 2 broth).
-
Incubation (Shaking): Incubate the flask at 30-37°C on a rotary shaker at 200-250 rpm for 48-72 hours until the culture is dense and turbid.
-
Second Stage Inoculum (Optional): For larger fermenters, transfer the first stage inoculum (typically 5-10% v/v) into a larger volume of seed medium and incubate under the same conditions for another 24-48 hours.
-
Inoculation: Use the final seed culture to inoculate the production fermenter at a volume of 2-5% (v/v).
Protocol 2: HPLC Analysis of this compound (Adapted Method)
This protocol is an adapted method for polyketide analysis and should be optimized for this compound.
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth at 9,000 rpm for 15 minutes.
-
Separate the supernatant and the mycelial cake.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Extract the mycelial cake with methanol under sonication.
-
Combine all extracts and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol and filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient: Start with 10% B, ramp to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) scanning from 200-600 nm. Monitor at specific wavelengths relevant to the Kigamicin chromophore (e.g., 230, 280 nm).
-
Injection Volume: 20 µL.
-
-
Quantification: Generate a standard curve using purified this compound of known concentrations.
Visualizations: Workflows and Pathways
References
- 1. Carbamothioic S-acid derivative and kigamicins, the activated production of silent metabolites in Amycolatopsis alba DSM 44262Δ abm9 elicited by N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cytotoxic Potential of Kigamicins: A Comparative Analysis
A family of novel antitumor antibiotics, Kigamicins A, B, C, and D, have demonstrated significant cytotoxic effects, particularly under conditions of nutrient deprivation, a state characteristic of the tumor microenvironment. This guide provides a comparative overview of their cytotoxic activities based on available experimental data, details the methodologies for assessing their effects, and illustrates the key signaling pathways involved.
Comparative Cytotoxicity of Kigamicin A, B, C, and D
Under nutrient-deprived conditions, Kigamicins A, B, C, and D were found to inhibit the survival of PANC-1 cells at concentrations 100 times lower than in normal culture conditions.[1][2] This preferential cytotoxicity points to a unique mechanism of action that targets the survival strategies of cancer cells in nutrient-poor environments.
Table 1: Summary of Available Cytotoxicity Data for Kigamicins
| Compound | Cell Line(s) | Condition | Cytotoxicity Metric | Reported Value |
| Kigamicin A, B, C, D | PANC-1 | Nutrient Starvation | - | High potency (100x increase) |
| Kigamicin D | Various mouse tumor cell lines | Normal Culture | IC50 | ~1 µg/mL[1][2] |
Note: The lack of standardized comparative IC50 values for Kigamicins A, B, and C necessitates further research to establish a definitive ranking of their cytotoxic potency.
Experimental Protocols
The assessment of Kigamicin cytotoxicity typically involves in vitro cell-based assays. The following is a representative protocol for determining the cytotoxic effects of these compounds, particularly focusing on their selective activity under nutrient deprivation.
Cytotoxicity Assay Under Nutrient-Rich and Nutrient-Deprived Conditions
1. Cell Culture:
-
Human pancreatic cancer cells (PANC-1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Test Compounds:
-
Kigamicin A, B, C, and D are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of each compound are prepared in both complete (nutrient-rich) and nutrient-deprived (e.g., glucose-free DMEM) media.
3. Cell Seeding:
-
PANC-1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
4. Treatment:
-
The culture medium is replaced with fresh medium containing the various concentrations of Kigamicins.
-
Two sets of plates are prepared: one with nutrient-rich medium and the other with nutrient-deprived medium.
-
Control wells containing vehicle (DMSO) only are included for both conditions.
5. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
6. Viability Assessment:
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Alternatively, a fluorescence-based assay using reagents like Calcein-AM (for live cells) and Propidium Iodide (for dead cells) can be employed for analysis by fluorescence microscopy or flow cytometry.
7. Data Analysis:
-
The absorbance or fluorescence intensity is measured for each well.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 1. Experimental workflow for assessing Kigamicin cytotoxicity.
Mechanism of Action: Targeting the Akt Signaling Pathway
The selective cytotoxicity of Kigamicins in nutrient-deprived conditions is linked to their ability to interfere with key cell survival pathways. Research on this compound has revealed that it blocks the activation of Akt, a crucial protein kinase that promotes cell survival, proliferation, and metabolism.[3]
Under nutrient starvation, cancer cells often activate the Akt signaling pathway to adapt and survive. By inhibiting Akt activation, this compound effectively undermines this survival mechanism, leading to preferential cell death in the nutrient-poor tumor microenvironment.
Figure 2. Inhibition of the Akt signaling pathway by this compound.
Comparative Logic and Future Directions
The available data suggest a promising class of antitumor agents with a unique mechanism of action. The logical framework for their evaluation and future research is outlined below.
Figure 3. Logical framework for Kigamicin research.
References
- 1. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kigamicin D's Cytotoxic Effects on Human Cancer Cell Lines
Kigamicin D, a novel natural product, has emerged as a promising anti-cancer agent with a unique mechanism of action. This guide provides a comparative overview of its effects on various human cancer cell lines, based on available preclinical data. The focus is on its preferential cytotoxicity under nutrient-deprived conditions, a characteristic that makes it a candidate for targeting the harsh tumor microenvironment.
Comparative Efficacy of this compound
This compound exhibits differential cytotoxicity across various human cancer cell lines, with a pronounced effect on pancreatic cancer cells, particularly under conditions of nutrient starvation. While comprehensive IC50 data across a wide range of human cancer cell lines is limited in publicly available literature, the existing studies provide a clear indication of its selective activity.
| Cancer Type | Cell Line | Efficacy under Nutrient Deprivation | Efficacy under Normal Conditions | Reported IC50 |
| Pancreatic Cancer | PANC-1 | Strong preferential cytotoxicity[1][2] | Minimal cytotoxicity[1][2] | Not explicitly reported for human cells |
| Lung Cancer | LX-1 | Weak antitumor effect observed in xenograft models[3] | Not explicitly reported | Not available |
| Lung Cancer | DMS-273 | Weak antitumor effect observed in xenograft models[3] | Not explicitly reported | Not available |
| Colon Cancer | DLD-1 | No significant effect observed in xenograft models[3] | Not explicitly reported | Not available |
| Mouse Tumor Lines | Various | Not explicitly stated under deprivation | Not explicitly stated under deprivation | ~1 µg/mL[4] |
Note: The primary mechanism of this compound's enhanced efficacy is linked to the metabolic stress experienced by cancer cells in a nutrient-poor environment, a condition that mimics the tumor microenvironment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on cancer cells.
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells under both nutrient-rich and nutrient-deprived conditions.
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., PANC-1) are cultured in a standard nutrient-rich medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Treatment with this compound:
-
After 24 hours, the culture medium is replaced with either fresh nutrient-rich medium or a nutrient-deprived medium (e.g., glucose-free and serum-free DMEM).
-
This compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.
-
-
Incubation and Viability Assessment:
-
The plates are incubated for a further 48-72 hours.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the resulting formazan crystals with a solvent.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the drug concentration.
-
Western Blot Analysis for Akt Phosphorylation
This protocol is used to investigate the effect of this compound on the PI3K/Akt signaling pathway.
-
Cell Lysis:
-
Cancer cells are cultured and treated with this compound as described in the cell viability assay.
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. An antibody for a housekeeping protein, such as β-actin or GAPDH, is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The level of p-Akt is normalized to the level of total Akt to determine the extent of Akt inhibition.
-
Visualizing the Experimental and Mechanistic Aspects of this compound
To better understand the experimental workflow and the molecular mechanism of this compound, the following diagrams have been generated.
References
- 1. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Kigamicin D Analogues for Anticancer Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Kigamicin D, a polycyclic xanthone antibiotic, has emerged as a promising anticancer agent due to its selective cytotoxicity against cancer cells under nutrient-deprived conditions, a state mimicking the tumor microenvironment. This guide provides a comparative analysis of the structure-activity relationships (SAR) of known kigamicin analogues, supported by experimental data and detailed methodologies. The information presented herein is intended to guide further research and development of more potent and selective Kigamicin-based cancer therapeutics.
Comparative Biological Activity of Kigamicin Analogues
While extensive SAR studies on a wide range of synthetic this compound analogues are not yet publicly available, a comparison of the naturally occurring kigamicins (A, B, C, D, and E) provides initial insights into the structural features crucial for their anticancer activity. Kigamicins A, B, C, and D have demonstrated potent inhibitory effects on the survival of PANC-1 human pancreatic cancer cells under nutrient starvation, being approximately 100 times more potent than under normal nutrient conditions.[1] this compound, in particular, has shown significant tumor growth suppression in pancreatic cancer xenograft models.[2]
The primary structural differences among the natural kigamicins lie in the composition of their sugar moieties attached to the aglycone core.[3] This suggests that the nature and number of sugar residues play a significant role in modulating the biological activity.
| Compound | Modality | Cell Line | Assay Condition | IC50 (µg/mL) |
| This compound | Inhibition of cell growth | Various mouse tumor cell lines | Not specified | ~1 |
| Kigamicins A, B, C, D | Inhibition of cell survival | PANC-1 | Nutrient Starvation | Potent (100x > normal conditions) |
Table 1: Comparative in vitro activity of natural Kigamicin analogues. [1] Note: Specific IC50 values for Kigamicins A, B, and C under nutrient starvation are not detailed in the available literature, but their potency is highlighted as comparable to this compound.
Experimental Protocols
A key assay for evaluating the unique activity of this compound and its analogues is the in vitro nutrient deprivation assay. This assay is critical for identifying compounds that selectively target cancer cells in a state of metabolic stress.
Nutrient Deprivation Cytotoxicity Assay
This protocol is adapted from the methodology used in the initial discovery and characterization of kigamicins.
Objective: To determine the cytotoxic effects of test compounds on cancer cells under nutrient-rich versus nutrient-deprived conditions.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (e.g., glucose- and amino acid-free DMEM)
-
96-well cell culture plates
-
Test compounds (this compound analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Solubilization solution (e.g., DMSO or SDS solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
For the nutrient-rich condition, replace the medium with fresh complete growth medium containing serial dilutions of the test compounds.
-
For the nutrient-deprived condition, wash the cells with PBS and replace the medium with nutrient-deprived medium containing the same serial dilutions of the test compounds.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound under both nutrient-rich and nutrient-deprived conditions. A significant decrease in the IC50 value under nutrient deprivation indicates selective cytotoxicity.
Visualizing Structures and Processes
To facilitate a deeper understanding of the structure of this compound and the experimental workflow for evaluating its analogues, the following diagrams are provided.
Caption: General structure of this compound highlighting the aglycone core and sugar moieties.
References
- 1. Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of Akt Pathway Inhibition by Kigamicin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kigamicin D's performance in inhibiting the Akt signaling pathway against other established inhibitors, supported by experimental data. Our analysis focuses on its unique "anti-austerity" mechanism, which is particularly effective under nutrient-deprived conditions, a state often found in the tumor microenvironment.
Executive Summary
This compound, a novel natural product, demonstrates a distinct mechanism of action by selectively targeting cancer cells under nutrient starvation through the inhibition of Akt activation. This contrasts with conventional Akt inhibitors that broadly target the kinase under nutrient-rich conditions. This guide presents a comparative analysis of this compound with well-established Akt inhibitors, AZD5363 and MK-2206, highlighting differences in their mechanisms, potency, and cellular effects.
Comparison of Akt Pathway Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and two well-characterized Akt inhibitors, AZD5363 and MK-2206.
| Feature | This compound | AZD5363 (Capivasertib) | MK-2206 |
| Mechanism of Action | Blocks Akt activation induced by nutrient starvation[1] | ATP-competitive pan-Akt kinase inhibitor[2][3][4] | Allosteric inhibitor of all Akt isoforms[5][6][7][8] |
| Target Specificity | Akt pathway (under nutrient deprivation)[1] | Akt1, Akt2, Akt3[2] | Akt1, Akt2, Akt3[8] |
| Cellular Context of Activity | Preferential cytotoxicity under nutrient-deprived conditions[1] | Active under standard nutrient-rich conditions | Active under standard nutrient-rich conditions |
| Reported IC50 (Akt Inhibition) | Not explicitly reported | Akt1: 3 nM, Akt2: 7 nM, Akt3: 7 nM[2] | Not explicitly reported for direct inhibition, but effective at reducing p-Akt at 1 µM in pancreatic cancer cells[9] |
| Reported IC50 (Cell Viability) | Preferentially cytotoxic to PANC-1 cells under nutrient deprivation[1] | Varies by cell line (e.g., potent against various solid tumors)[2] | Varies by pancreatic cancer cell line[10] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for validating Akt pathway inhibition, the following diagrams are provided.
Caption: The Akt signaling pathway and points of inhibition.
Caption: Workflow for assessing Akt pathway inhibition.
Caption: Logical comparison of inhibitor mechanisms.
Detailed Experimental Protocols
Western Blot for Akt Phosphorylation
This protocol is essential for directly assessing the inhibition of Akt activation by measuring the levels of phosphorylated Akt (p-Akt) relative to total Akt.
1. Cell Culture and Treatment:
-
Culture pancreatic cancer cells (e.g., PANC-1) in standard nutrient-rich medium (e.g., DMEM with 10% FBS).
-
For nutrient deprivation experiments, replace the standard medium with a nutrient-deprived medium (e.g., DMEM without glucose and serum) for a specified period (e.g., 8 hours) before and during inhibitor treatment.
-
Treat cells with varying concentrations of this compound, AZD5363, or MK-2206 for the desired duration (e.g., 2-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.[11][12][13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of the inhibitors.
1. Cell Seeding:
-
Seed pancreatic cancer cells (e.g., PANC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Treatment:
-
Expose the cells to a range of concentrations of this compound, AZD5363, or MK-2206 under both nutrient-rich and nutrient-deprived conditions.
-
Include untreated control wells for both conditions.
3. MTT Incubation:
-
After the desired treatment period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound presents a promising and distinct approach to targeting the Akt pathway, particularly in the context of the nutrient-poor tumor microenvironment. Its "anti-austerity" mechanism, which leads to preferential cytotoxicity in cancer cells under nutrient starvation, offers a potential therapeutic advantage over conventional Akt inhibitors that do not exhibit this selectivity. Further quantitative studies are warranted to directly compare the potency of this compound with other Akt inhibitors in various cancer models and to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for such independent validation studies.
References
- 1. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Capivasertib used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-2206 - Wikipedia [en.wikipedia.org]
- 9. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Kigamicin D and Other Novel Anti-Austerity Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment often presents a significant challenge to effective cancer therapy. Characterized by nutrient deprivation and hypoxia, this "austere" environment can render conventional chemotherapeutics ineffective and select for highly resilient and aggressive cancer cell populations. A novel therapeutic strategy, termed "anti-austerity," aims to specifically target the mechanisms by which cancer cells adapt to and survive in these nutrient-poor conditions. This guide provides a comparative overview of Kigamicin D and other emerging anti-austerity agents, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to Anti-Austerity Agents
Anti-austerity agents are compounds that exhibit preferential cytotoxicity towards cancer cells under nutrient-deprived conditions while showing minimal toxicity to the same cells in nutrient-rich environments. This selective action makes them promising candidates for targeted cancer therapies with potentially fewer side effects. Many of these agents function by inhibiting critical survival pathways that are hyperactivated in cancer cells in response to metabolic stress, a prominent example being the PI3K/Akt/mTOR signaling cascade.
Comparative Analysis of Anti-Austerity Agents
The following table summarizes the key characteristics and performance of this compound alongside other notable anti-austerity compounds. The data is primarily focused on their activity against the PANC-1 human pancreatic cancer cell line, a commonly used model for studying cancer cell austerity.
| Agent | Chemical Class | Source | Target Cancer Cell Line(s) | PC50 in Nutrient-Deprived Medium (NDM) | PC50 in Nutrient-Rich Medium (DMEM) | Primary Mechanism of Action |
| This compound | Polycyclic xanthone derivative | Actinomycete (Amycolatopsis sp.) | PANC-1, other pancreatic cancer cell lines | ~100-fold more potent than in DMEM[1] | - | Inhibition of Akt activation[2][3] |
| Callistrilone O | Meroterpenoid | Callistemon citrinus | PANC-1 | 0.3 nM | - | Inhibition of Akt/mTOR and autophagy pathways |
| Arctigenin | Lignan | Arctium lappa | PANC-1 | 0.01 µg/mL | Virtually no cytotoxicity | Inhibition of Akt activation[4][5] |
| Grandifloracin | Oxygenated cyclohexene derivative | Uvaria dac | PANC-1, PSN-1, MIA PaCa-2, KLM-1 | 14.5 µM (PANC-1)[1] | No toxicity observed | Inhibition of Akt/mTOR activation, induction of autophagy |
| Ancistrolikokine E3 | Naphthylisoquinoline alkaloid | Ancistrocladus likoko | PANC-1 | 2.5 µM[2][3][6][7] | No toxicity observed | Inhibition of Akt/mTOR and autophagy pathways[2][3][6] |
| Ugi Adduct (R)-11 | Synthetic α-acylamino amide | Synthetic | PANC-1 | 0.2 µM | - | Inhibition of Akt/mTOR activation |
| Pyrvinium Pamoate | Quinolinium derivative | Synthetic | PANC-1, various cancer cell lines | ~0.1 µM (in glucose-free medium) | Not toxic in ordinary medium | Inhibition of Akt phosphorylation, mitochondrial targeting |
Signaling Pathway Inhibition by Anti-Austerity Agents
A common mechanistic theme among many anti-austerity agents is the targeting of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Under nutrient-starved conditions, cancer cells often become even more reliant on this pathway for survival. By inhibiting key nodes in this cascade, anti-austerity agents effectively cut off this survival signal, leading to selective cell death in the nutrient-deprived tumor microenvironment.
Figure 1. Inhibition of the Akt/mTOR pathway by anti-austerity agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Anti-Austerity Assay (Cell Viability)
This assay is designed to determine the preferential cytotoxicity of a compound on cancer cells in a nutrient-deprived medium (NDM) compared to a nutrient-rich medium (DMEM).
Figure 2. Workflow for a typical anti-austerity screening assay.
Materials:
-
PANC-1 human pancreatic cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Nutrient-Deprived Medium (NDM): Glucose- and serum-free DMEM
-
Test compounds (this compound, etc.)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in complete DMEM and incubate for 24 hours.
-
After 24 hours, wash the cells with PBS.
-
Replace the medium with either complete DMEM or NDM, each containing serial dilutions of the test compound. Include vehicle-only controls for both media types.
-
Incubate the plates for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal preferential cytotoxicity (PC50) value, which is the concentration of the compound that causes 50% cell death in NDM compared to the vehicle-treated control in NDM.
Western Blot Analysis for Akt/mTOR Pathway
This protocol is used to determine the phosphorylation status of key proteins in the Akt/mTOR pathway, providing insight into the mechanism of action of the anti-austerity agents.
Materials:
-
PANC-1 cells
-
Complete DMEM and NDM
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate PANC-1 cells and treat with test compounds in NDM for the desired time.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound and other novel anti-austerity agents represent a promising new frontier in cancer therapy. Their ability to selectively target cancer cells in the nutrient-deprived tumor microenvironment offers a potential solution to the challenges of drug resistance and tumor recurrence. The inhibition of the Akt/mTOR pathway appears to be a common and effective mechanism for many of these compounds. Further research, including preclinical and clinical studies, is warranted to fully evaluate the therapeutic potential of these agents in the fight against cancer.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptation of pancreatic cancer cells to nutrient deprivation is reversible and requires glutamine synthetase stabilization by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Kigamicin D and Other Natural Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural antitumor antibiotic Kigamicin D against other well-established natural antitumor antibiotics, namely Doxorubicin and Mitomycin C. The comparison focuses on their mechanisms of action, in vitro cytotoxicity, and the experimental protocols used to determine their efficacy.
Introduction to this compound and Comparator Antibiotics
This compound is a novel antitumor agent discovered from the actinomycete Amycolatopsis sp.[1]. It exhibits a unique "anti-austerity" mechanism, showing preferential cytotoxicity to cancer cells under nutrient-deprived conditions, a state common in the microenvironment of solid tumors[2]. This contrasts with many conventional chemotherapeutics that are more effective against rapidly proliferating cells in nutrient-rich conditions.
For a comprehensive comparison, this guide includes two widely used natural antitumor antibiotics:
-
Doxorubicin: An anthracycline antibiotic isolated from Streptomyces peucetius var. caesius. It is one of the most effective and widely used chemotherapeutic agents against a broad spectrum of cancers.
-
Mitomycin C: An antibiotic isolated from Streptomyces caespitosus. It is a potent DNA crosslinker used in the treatment of various solid tumors.
Mechanism of Action
The antitumor activity of these antibiotics stems from their distinct mechanisms of action at the molecular level.
This compound: The primary mechanism of this compound is its "anti-austerity" effect. It selectively targets and kills cancer cells that have adapted to low-nutrient environments[2]. This is achieved, at least in part, by inhibiting the activation of the protein kinase B (Akt) signaling pathway, which is crucial for cell survival under stressful conditions[2]. By blocking Akt activation, this compound disrupts the cancer cells' ability to tolerate nutrient starvation, leading to cell death.
Doxorubicin: Doxorubicin's mechanism is multifactorial. Its primary mode of action is the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and ultimately apoptosis[3]. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity[3].
Mitomycin C: Mitomycin C is a bioreductive alkylating agent. After intracellular enzymatic reduction, it becomes a potent DNA crosslinker, forming covalent bonds between complementary DNA strands. This crosslinking prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis[4].
Below is a diagram illustrating the Akt signaling pathway, a key target of this compound.
Comparative Cytotoxicity
The in vitro cytotoxicity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of this compound, Doxorubicin, and Mitomycin C against various cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: IC50 Values of this compound, Doxorubicin, and Mitomycin C against Pancreatic and Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PANC-1 | Pancreatic | ~1.1 (as 1 µg/ml) | [1] |
| Various Mouse Tumor Lines | Various | ~1.1 (as 1 µg/ml) | [1] | |
| Doxorubicin | BFTC-905 | Bladder | 2.3 | [5] |
| MCF-7 | Breast | 2.5 | [5] | |
| M21 | Melanoma | 2.8 | [5] | |
| HeLa | Cervical | 2.9 | [5] | |
| UMUC-3 | Bladder | 5.1 | [5] | |
| HepG2 | Liver | 12.2 | [5] | |
| TCCSUP | Bladder | 12.6 | [5] | |
| A549 | Lung | >20 | [5] | |
| Huh7 | Liver | >20 | [5] | |
| VMCUB-1 | Bladder | >20 | [5] | |
| Mitomycin C | HCT116 | Colon | 6 µg/ml | [4] |
| HCT116b (resistant) | Colon | 10 µg/ml | [4] | |
| HCT116-44 (acquired resistance) | Colon | 50 µg/ml | [4] | |
| MCF7 | Breast | 0.024 | [6] | |
| NCI-H460 | Lung | 0.023 | [6] |
Note: IC50 values for this compound were originally reported in µg/ml and have been converted to µM for approximate comparison, assuming a molecular weight of ~900 g/mol . Direct comparative studies with Doxorubicin and Mitomycin C under identical conditions are limited.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of antitumor antibiotics.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound, Doxorubicin, Mitomycin C)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µl of medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Crystal Violet Assay
This assay is based on the ability of the crystal violet dye to bind to proteins and DNA of adherent cells. The amount of dye retained is proportional to the cell biomass.
Materials:
-
Adherent cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal violet solution (0.5% in 25% methanol)
-
Solubilization solution (e.g., 33% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with PBS. Add 100 µl of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and add 100 µl of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess dye is removed.
-
Drying: Air dry the plate completely.
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the stained cells.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Conclusion
This compound represents a promising natural antitumor antibiotic with a novel mechanism of action that differentiates it from conventional chemotherapeutics like Doxorubicin and Mitomycin C. Its ability to selectively target cancer cells under nutrient-deprived conditions by inhibiting the Akt signaling pathway offers a potential new strategy for cancer therapy, particularly for solid tumors with hypoxic and nutrient-poor microenvironments. While the available data indicates potent antitumor activity, further comprehensive, direct comparative studies against a broader range of cancer cell lines and in vivo models are warranted to fully elucidate its therapeutic potential relative to established agents. The experimental protocols provided in this guide offer a standardized approach for conducting such comparative analyses.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Safety Operating Guide
Proper Disposal of Kigamicin D: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Kigamicin D, a novel anti-cancer agent.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection. Given that this compound is a potent cytotoxic compound, all handling and disposal must be conducted with the utmost care and in accordance with institutional and regulatory guidelines for hazardous waste.[4][5]
Core Safety and Handling Principles
This compound exhibits selective cytotoxicity, particularly towards cancer cells under nutrient-deprived conditions.[1][2][3] Due to its cytotoxic nature, it should be handled with the same precautions as other potent anti-cancer agents.
Personal Protective Equipment (PPE): When handling this compound in any form (solid or in solution), the following minimum PPE is mandatory:[6]
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Lab Coat: A disposable, solid-front gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted N95 respirator or higher is required.
Engineering Controls: All work with this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
This compound: Summary of Known Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from scientific literature.
| Property | Data | Source(s) |
| Molecular Formula | C₄₈H₅₉NO₁₉ | [1] |
| Compound Type | Antitumor Antibiotic | [2] |
| Solubility (presumed) | Likely soluble in organic solvents such as DMSO, DMF, Ethanol, and Methanol. | |
| Storage | Store at -20°C for long-term stability. | |
| Stability | Stable for at least 4 years when stored properly at -20°C. | |
| Known Hazards | Cytotoxic. Handle as a hazardous compound. | [1][3] |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general guidelines for the disposal of cytotoxic and hazardous chemical waste.[4][6][7][8]
1. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated as cytotoxic waste.[4][8] This includes:
2. Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, glass vials) must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste".[6][7]
-
Solid Waste: Contaminated solid waste (e.g., PPE, plasticware) must be placed in a designated, leak-proof container with a secure lid. These containers are often color-coded (e.g., yellow with a purple lid or red) and must be clearly labeled with a cytotoxic waste symbol.[6][7][8]
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain. They must be collected in a compatible, leak-proof, and clearly labeled container for hazardous chemical waste. The container should be marked as "Cytotoxic Waste".
3. Labeling:
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" and/or the appropriate biohazard symbol with a cytotoxic sticker.[6][7]
-
The label should also include the name of the primary hazardous constituent (this compound) and the date of waste accumulation.
4. Storage:
-
Segregated and labeled cytotoxic waste must be stored in a secure, designated area with limited access.
-
This storage area should be away from general laboratory traffic and clearly marked with warning signs.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
The primary method for the destruction of cytotoxic waste is high-temperature incineration.[4][8]
-
Never mix cytotoxic waste with general laboratory or municipal waste.[4]
Experimental Workflow for Handling and Disposal of this compound
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by targeting the tolerance of cancer cells to nutrient starvation. It has been shown to block the activation of Akt, a key protein in cell survival pathways, that is induced by nutrient deprivation.[1]
Caption: this compound inhibits Akt activation, leading to cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical decay of an antibiotic inverts selection for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
